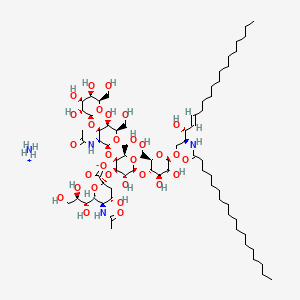

Ganglioside GM1 (ovine) (ammonium salt)

Description

Significance of Gangliosides in Mammalian Biological Systems

Gangliosides are integral to the architecture of the outer leaflet of the plasma membrane, where they participate in a variety of cellular processes. nih.gov They are key players in cell-cell recognition, adhesion, and signal transduction. nih.govnih.gov By clustering with other molecules like cholesterol and sphingomyelin (B164518), they form specialized microdomains known as lipid rafts, which are critical hubs for signaling events. nih.gov The expression and composition of gangliosides are highly regulated and vary depending on cell type, tissue, and developmental stage, highlighting their specific roles in different biological contexts. nih.gov

The importance of gangliosides is further underscored by the severe consequences of their metabolic dysfunction. nih.gov Genetic defects in the enzymes responsible for ganglioside degradation lead to their accumulation in lysosomes, resulting in a class of devastating neurodegenerative disorders known as gangliosidoses, such as GM1 gangliosidosis and Tay-Sachs disease. nih.govmedlineplus.gov

Overview of Ganglioside GM1's Prominence in Neuroscience Research

Among the myriad of gangliosides, GM1 stands out for its high concentration in the central nervous system (CNS) and its critical contributions to neuronal function. nih.govbiosave.com It is involved in neuronal differentiation, development, and the maintenance of synaptic integrity. nih.govbiosave.com Research has demonstrated that GM1 can modulate the activity of various cell surface receptors and ion channels, thereby influencing neuronal excitability and plasticity. nih.gov

Furthermore, GM1 has been implicated in both neuroprotective and pathological processes. It has been shown to protect neurons from various insults and is being investigated for its therapeutic potential in neurodegenerative conditions like Parkinson's disease. nih.govwikipedia.org Conversely, alterations in GM1 levels or its distribution have been associated with the pathogenesis of Alzheimer's disease. nih.govnih.gov Antibodies targeting GM1 are also linked to certain autoimmune neuropathies, such as Guillain-Barré syndrome. wikipedia.orgwikipedia.org

Historical Context of Ganglioside GM1 Investigation

The journey of ganglioside research began in 1942 when German scientist Ernst Klenk first isolated these lipids from the ganglion cells of the brain, leading to their name. wikipedia.org The structure of the first ganglioside was elucidated in 1963. nih.gov A significant milestone in understanding ganglioside function was the discovery of the biochemical defects underlying gangliosidoses in the 1960s. nih.gov The nomenclature for brain gangliosides was proposed by Svennerholm in 1962. nih.gov The knowledge of GM1's structure was established in 1963 and it has since become one of the most extensively studied gangliosides, serving as a model for understanding the broader physiological roles of this class of molecules. nih.gov

Relevance of Ovine-Derived Ganglioside GM1 (Ammonium Salt) in Experimental Systems

In the laboratory setting, purified forms of gangliosides are indispensable for a wide range of in vitro and in vivo studies. The primary source for the large-scale extraction of Ganglioside GM1 is the mammalian brain, with sheep (ovine), pig (porcine), and calf (bovine) brains being the most common sources. nih.gov The extracted GM1 is then purified through chromatographic techniques. nih.gov

The ammonium (B1175870) salt form of ovine-derived Ganglioside GM1 offers specific advantages for experimental use. It is typically supplied as a solid that can be reconstituted in various solvents, making it suitable for a variety of experimental protocols. bioscience.co.ukbiomol.com This form is often used to investigate the fundamental roles of GM1 in cellular processes, such as its interaction with cholera toxin, its influence on cell growth and differentiation, and its potential as a therapeutic agent. biomol.comsigmaaldrich.com The high purity of commercially available ovine GM1 (ammonium salt) is crucial for obtaining reliable and reproducible experimental results. bioscience.co.ukbiomol.com

Properties

Molecular Formula |

C73H134N4O31 |

|---|---|

Molecular Weight |

1563.9 g/mol |

IUPAC Name |

azanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C73H131N3O31.H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70;/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97);1H3/b33-31+;/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-;/m0./s1 |

InChI Key |

XKTKEUMFELHBSG-POYTVKKJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] |

Origin of Product |

United States |

Biological Distribution and Spatiotemporal Dynamics of Endogenous Ganglioside Gm1

Anatomical Distribution in the Central Nervous System

Ganglioside GM1 is one of the most abundant gangliosides in the vertebrate brain and is integral to various CNS functions. nih.gov In the adult human brain, GM1, along with GD1a, GD1b, and GT1b, constitutes over 97% of all gangliosides. nih.gov This high concentration underscores its importance in maintaining brain health. researchgate.net

Regional Heterogeneity within Brain Structures

The distribution of GM1 within the brain is not uniform, exhibiting significant regional differences. nih.gov In the adult mouse brain, GM1 is predominantly found in the white matter. nih.gov Studies on rat brains have also revealed anatomical heterogeneity. For instance, at 3 months of age, the ratio of different forms of GM1 (d20:1/d18:1) was significantly lower in the substantia nigra compared to the striatum. researchgate.net By 12 months, the striatum showed a significantly higher ratio of these GM1 species compared to the substantia nigra. researchgate.net

Furthermore, different brain regions exhibit distinct dominant gangliosides. While GD1a is the major ganglioside in the hippocampus, cortex, and caudate nucleus, GT1b is the main species in the cerebellum, hypothalamus, and pons–medulla. nih.gov This regional specificity suggests specialized roles for different gangliosides in various brain functions.

Abundance in Neuronal vs. Non-Neuronal Cells

The cellular distribution of GM1 within the CNS is also specific. It is present on the surface of both neuronal and glial cells. nih.gov In the gray matter of the human brain, GM1 is found on neuronal cells. nih.govresearchgate.net Immunohistochemical studies have shown that in normal adult human brain tissue, GM1 is preferentially expressed on GFAP-positive astrocytes. nih.govresearchgate.net

In vitro studies on human neural cell cultures have provided further details on this distribution. GM1 is present in most galactocerebroside-positive oligodendrocytes (all), a majority of glial fibrillary acidic protein (GFAP)-positive astrocytes (80%), and most neurofilament-positive neurons (80%). nih.gov It is also found on a significant portion of Schwann cells (50-70%). nih.govmdpi.com This widespread yet differential expression across various neural cell types highlights the multifaceted roles of GM1 in the CNS.

Developmental Regulation of Expression Patterns

The expression of gangliosides, including GM1, is tightly regulated throughout the development of the central nervous system. nih.govnih.gov These changes in ganglioside patterns are closely linked to key neurodevelopmental milestones. nih.gov

Embryonic and Postnatal Changes

During early embryonic development in vertebrates, the brain is characterized by a predominance of simpler gangliosides like GM3 and GD3. nih.govnih.gov As development progresses, there is a significant shift towards more complex gangliosides. nih.govnih.gov

In fetal human brains, a stage-specific expression of gangliosides is observed. nih.gov Between gestational weeks 12 and 14, the expression of GM1 and GD1a increases markedly, followed by a slower increase between weeks 14 and 18, and then a rapid increase again from week 20. nih.gov By birth, simpler gangliosides like GM3 and GD3 are already minor components in the rat brain. nih.gov

Postnatally, the total ganglioside content and complexity continue to increase during brain maturation. nih.gov In humans, GM1 levels are low at birth and increase slowly up to adulthood. nih.gov This pattern suggests that GM1 is particularly important for later-phase developmental processes. nih.gov

Correlation with Neurodevelopmental Stages

The dynamic changes in ganglioside expression are correlated with specific stages of neurodevelopment. nih.gov For instance, the increase in complex gangliosides such as GM1 and GD1a is associated with synaptogenesis and myelination, respectively. nih.gov

Studies in cultured hippocampal neurons have shown that complex gangliosides, including GM1, increase dramatically during axonogenesis. mdpi.com The shift from simple to complex gangliosides coincides with major developmental events like neurite outgrowth and morphological changes in neurons. nih.gov The regulation of these expression patterns is partly controlled by the stage-specific expression of glycosyltransferase genes, the enzymes responsible for ganglioside synthesis. nih.govelsevierpure.com

Age-Related Alterations in Ganglioside GM1 Levels

As the brain ages, the levels and composition of gangliosides, including GM1, undergo further changes. nih.gov Generally, after increasing throughout development and into adulthood, the total ganglioside content and the levels of specific complex gangliosides begin to decrease in old age. nih.govnih.gov

In the adult human brain, a continuous change in ganglioside composition has been observed between the ages of 20 and 70, with a decrease in GM1 and GD1a. nih.gov This decline in GM1 content with aging has been associated with cognitive impairment and degenerated neurotransmitter activity. nih.gov Specifically, in the frontal cortex, both GD1a and GM1 levels decline with aging. nih.gov

Studies in mice have also shown an age-related decline in GM1 in the central nervous system. nih.gov This decrease is not limited to the CNS; a substantial decrease in both GM1 and GD1a has also been observed in peripheral tissues of aging mice, such as the colon, skin, and heart. nih.govnih.gov

Decline in Aging Brains

A notable change in the ganglioside landscape of the human brain during aging is the progressive decline in the content of GM1. nih.gov Studies on human brains from individuals aged 20 to 100 have revealed a significant reduction in total sialic acid-containing gangliosides, with GM1 and GD1a being the primary contributors to this decrease. nih.gov In fact, the amount of brain sialic acid from gangliosides can decrease by approximately 30% in centenarians compared to 20-year-olds. nih.gov This age-related decline in GM1 is not uniform across all brain regions. For instance, the frontal cortex shows a decrease in both GM1 and GD1a with age, while the visual cortex does not show significant changes. nih.govmdpi.com In the cerebellar cortex, GD1b and GT1b levels are reduced with aging, and the hippocampus experiences a moderate decrease in GD1a. nih.govmdpi.com

Here is a summary of age-related changes in GM1 and other gangliosides in the rat brain:

| Age Group | GM1 Change | GD1a Change | GT1b Change | Total Ganglioside Concentration |

| 3 to 24 months | Insignificant Increase | Significant Decrease (at 24 months) | Significant Decrease (at 24 months) | Overall Decrease |

Implications for Age-Associated Neural Processes

The age-associated decrease in GM1 content has significant implications for various neural processes and is linked to age-related cognitive impairment and neurodegenerative conditions. nih.govmdpi.com GM1 plays a crucial role in neuronal function, including neuroprotection, neurotrophism, and modulating the activity of receptors essential for processes like differentiation and survival. nih.gov A reduction in GM1 levels can disrupt these functions, potentially contributing to the neuronal loss observed in conditions like Parkinson's disease. nih.gov

Research suggests that a decline in GM1 below a certain threshold during aging may be a contributing factor to the development of sporadic Parkinson's disease. nih.gov This is supported by findings of reduced GM1 levels in the substantia nigra of Parkinson's disease patients. nih.govbiomol.com The neuroprotective properties of GM1 are partly attributed to its interaction with membrane receptors and its ability to prevent the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease. nih.gov

Furthermore, the decline in GM1 has been associated with cholinergic deficits, which are linked to cognitive impairment in aging. elsevierpure.com The expression of complex gangliosides like GM1 increases significantly during brain development, from the embryonic stage to adulthood, and then declines in old age, coinciding with the progression of neurodegeneration during senescence. nih.gov This temporal correlation underscores the importance of maintaining adequate GM1 levels for healthy brain aging. nih.gov

Subcellular Localization and Compartmentation

The functional efficacy of ganglioside GM1 is intrinsically linked to its specific location within the cell. Its distribution is not uniform but is instead compartmentalized, with a primary residence in the plasma membrane and associations with various intracellular organelles.

Plasma Membrane Integration

Ganglioside GM1 is a key component of the cell membrane, particularly enriched in the outer leaflet of the plasma membrane of neuronal cells. nih.govnih.govbiosave.com Like other gangliosides, GM1 is synthesized in the Golgi apparatus and transported to the plasma membrane via vesicles. nih.govresearchgate.net Upon fusion of these vesicles with the plasma membrane, GM1 becomes integrated into the external layer. nih.gov

Within the plasma membrane, GM1 is not randomly distributed. It tends to cluster in specific microdomains known as lipid rafts. nih.govnih.gov These are specialized regions of the membrane enriched in cholesterol and sphingolipids, which serve as platforms for various signaling molecules and receptors. nih.govnih.gov The unique amphiphilic nature of GM1, with its hydrophobic ceramide portion and hydrophilic oligosaccharide chain, facilitates its strong interaction within these rafts, reducing membrane fluidity in these domains. nih.gov This clustering is crucial for many of GM1's functions, including its role in modulating the activity of membrane proteins and receptors. nih.gov Studies using immunoelectron microscopy have shown that GM1 forms clusters of less than 100 nm in diameter in the plasma membrane of mouse fibroblasts. nih.gov The integrity of these clusters is dependent on cholesterol, as their organization becomes less defined upon cholesterol depletion. nih.gov

Intracellular Membrane Association (e.g., ER, Mitochondria)

While the majority of endogenous GM1 is found in the plasma membrane, it is also associated with intracellular membranes, including the endoplasmic reticulum (ER) and mitochondria. nih.govnih.govnih.gov The biosynthesis of GM1 begins in the ER with the synthesis of ceramide, which is then transported to the Golgi apparatus for the sequential addition of sugar residues to form the final GM1 molecule. nih.govresearchgate.net

A particularly important site of intracellular GM1 localization is at the mitochondria-associated ER membranes (MAMs). nih.govnih.gov MAMs are specialized contact sites between the ER and mitochondria that play a critical role in cellular processes such as calcium (Ca2+) homeostasis. nih.govnih.gov In certain pathological conditions, such as GM1-gangliosidosis, GM1 accumulates in the glycosphingolipid-enriched microdomains (GEMs) of MAMs. nih.govnih.gov This accumulation can disrupt the normal Ca2+ flux between the ER and mitochondria, leading to mitochondrial Ca2+ overload and triggering apoptosis, or programmed cell death. nih.govnih.gov This highlights a physiological role for GM1 in these microdomains as a regulator of Ca2+ diffusion between the ER and mitochondria. nih.govnih.gov

Membrane Biology and Microdomain Interactions of Ganglioside Gm1

Incorporation and Orientation within Biological Membranes

The integration of GM1 into biological membranes is a fundamental aspect of its function. Its distinct chemical properties ensure a specific and stable orientation within the lipid bilayer.

Outer Leaflet Association

Ganglioside GM1 is synthesized in the Golgi apparatus and subsequently transported to the plasma membrane, where it exclusively resides in the outer leaflet. nih.govresearchgate.net This localization is critical for its roles in cell-cell recognition, signal transduction, and as a receptor for various extracellular ligands and toxins. nih.govnih.gov The large, negatively charged oligosaccharide headgroup of GM1 extends into the extracellular space, while the lipid portion is embedded within the membrane. oup.comresearchgate.net

Amphiphilic Characteristics and Membrane Insertion

The amphiphilic nature of GM1, possessing both a water-loving (hydrophilic) oligosaccharide chain and a fat-loving (hydrophobic) ceramide tail, drives its insertion and stable association within the plasma membrane. oup.comnih.gov The hydrophobic ceramide moiety, consisting of a sphingosine (B13886) base and a fatty acid, anchors the molecule within the hydrophobic core of the lipid bilayer. oup.comnih.govlipotype.com Conversely, the complex carbohydrate headgroup, which includes a sialic acid residue, interacts favorably with the aqueous extracellular environment. oup.comnih.gov This dual character ensures that GM1 remains firmly embedded in the membrane, with a well-defined orientation essential for its biological activities. nih.gov

Role as a Constituent of Lipid Rafts and Membrane Microdomains

Ganglioside GM1 is not uniformly distributed across the cell membrane but is instead concentrated in specialized microdomains known as lipid rafts. nih.govnih.govnih.gov These domains are enriched in cholesterol and sphingolipids and serve as platforms for various cellular processes. nih.govnih.gov

Dynamic Nature and Heterogeneity of GM1-Enriched Domains

GM1-enriched domains, or lipid rafts, are not static structures but are highly dynamic, with their components exhibiting lateral mobility. molbiolcell.orgnih.gov The formation and stability of these microdomains are influenced by factors such as the concentration of GM1, cholesterol levels, and temperature. nih.govmolbiolcell.org Research has shown that GM1 molecules can form clusters within the membrane, and the size and density of these clusters can vary. molbiolcell.orgmolbiolcell.org These clusters are not always uniform and can exhibit heterogeneity, with some studies suggesting the existence of different types of GM1-containing microdomains. molbiolcell.org The dynamic nature of these domains allows for the transient recruitment and exclusion of specific proteins, thereby regulating their activity. molbiolcell.org

Table 1: Factors Influencing GM1 Clustering

| Factor | Effect on GM1 Clustering | Supporting Evidence |

|---|---|---|

| GM1 Concentration | Increased concentration leads to larger and more numerous clusters. nih.govrsc.org | Molecular dynamics simulations show that higher GM1 concentrations promote inter-GM1 carbohydrate-carbohydrate interactions, leading to tighter packing and larger cluster sizes. kisti.re.krnih.gov |

| Cholesterol | Facilitates the clustering of GM1. nih.govmolbiolcell.org | Cholesterol depletion has been shown to decrease the clustering of GM1 in cell membranes. molbiolcell.orgnih.gov |

| Temperature | Lower temperatures can affect GM1 distribution and clustering. nih.govmolbiolcell.org | At higher temperatures, the segregation of GM1 clusters is not as well-maintained. kisti.re.krnih.gov Chilling has been observed to reduce GM1 clustering. molbiolcell.orgnih.gov |

Functional Implications of GM1 Clustering in Membrane Domains

The clustering of GM1 into lipid rafts has profound functional consequences for the cell. These organized domains act as signaling hubs, bringing together or separating key molecules to modulate cellular responses. For instance, the clustering of GM1 is essential for the binding and entry of certain toxins, such as the cholera toxin. nih.govacs.org Furthermore, GM1-enriched domains are involved in regulating the activity of various membrane receptors, including growth factor receptors. nih.govbioscience.co.ukbiocat.com The co-localization of these receptors with GM1 in lipid rafts can enhance their signaling capabilities. nih.gov The organization of GM1 into specific domains is also implicated in pathological processes; for example, clusters of GM1 are thought to play a role in the aggregation of amyloid-β peptides, a key event in Alzheimer's disease. nih.govmdpi.com Therefore, the spatial organization of GM1 within the membrane is a critical determinant of its diverse biological functions.

Molecular Mechanisms of Action and Signal Transduction Pathways

Modulation of Receptor Tyrosine Kinases and Growth Factor Signaling

Ganglioside GM1 is a significant modulator of several receptor tyrosine kinases (RTKs), thereby influencing cellular responses to various growth factors. It can act as a co-receptor, facilitate receptor dimerization, and alter the subcellular localization of receptors, ultimately impacting downstream signaling cascades.

Tropomyosin Receptor Kinase (Trk) Activation and Dimerization

Ganglioside GM1 has been shown to enhance the effects of nerve growth factor (NGF) by promoting the dimerization and activation of its receptor, Tropomyosin Receptor Kinase A (TrkA). nih.govnih.gov Pre-incubation of cells with GM1 potentiates NGF-induced tyrosine phosphorylation of the TrkA monomer. nih.gov The presence of GM1 augments the formation of a TrkA homodimer, which is a critical step for the receptor's auto-catalytic kinase activity and subsequent intracellular signaling. nih.govnih.gov This interaction is thought to be facilitated by a GM1-binding domain in the extracellular portion of the TrkA receptor, where the GM1 oligosaccharide may act as a bridge, stabilizing the interaction between NGF and TrkA and leading to receptor phosphorylation. nih.gov

Table 1: Effect of Ganglioside GM1 on NGF-Induced TrkA Dimerization

| Condition | Observation | Implication | Reference |

| NGF Treatment | Increased tyrosine phosphorylation of the 140-kDa TrkA monomer. | Basal activation of TrkA by its ligand. | nih.gov |

| NGF + GM1 Pre-incubation | Potentiated NGF-stimulated tyrosine phosphorylation of TrkA. | GM1 enhances the initial activation of the TrkA receptor. | nih.gov |

| NGF + Cross-linker | Appearance of a 330-kDa band, interpreted as a TrkA homodimer. | Dimerization is a key step in NGF-induced TrkA signaling. | nih.gov |

| NGF + GM1 + Cross-linker | Enhanced appearance of the 330-kDa TrkA homodimer band. | GM1 actively promotes the dimerization and subsequent activation of the TrkA receptor. | nih.gov |

Glia Cell-Derived Neurotrophic Factor (GDNF) Receptor (Ret) Signaling Enhancement

Ganglioside GM1 enhances the signaling of the Glial Cell-Derived Neurotrophic Factor (GDNF) receptor complex, which consists of the Ret tyrosine kinase and the GFRα1 co-receptor. nih.gov The addition of GM1 to striatal slices leads to a concentration- and time-dependent increase in Ret activity. nih.gov This activation of Ret is dependent on the presence of GFRα1 and is associated with an increased binding of endogenous GDNF. nih.gov GM1 is believed to interact with GFRα1, which then facilitates the recruitment of Ret into lipid rafts, promoting receptor dimerization and autophosphorylation in response to GDNF. nih.gov This leads to the phosphorylation of specific tyrosine residues, such as Tyr1062, and the recruitment of downstream signaling molecules like PI3 kinase/Akt and Src kinase. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Interactions as a Co-receptor

Cell membrane-associated GM1 acts as a functional co-receptor for Fibroblast Growth Factor 2 (FGF2), playing a crucial role in mediating its mitogenic activity. nih.govnih.gov While free gangliosides can bind to FGF2 and inhibit its activity, membrane-bound GM1 is required for FGF2 to exert its effects. nih.gov Overloading cell membranes with exogenous GM1 significantly increases the mitogenic potency of FGF2. nih.govnih.gov GM1 binds directly to FGF2 and is thought to mimic the function of heparan sulfate (B86663) proteoglycans in presenting FGF2 to its high-affinity tyrosine kinase receptors (FGFRs). nih.gov This interaction facilitates the biological activity of the growth factor. nih.govnih.gov

Table 2: Role of Ganglioside GM1 in FGF2 Signaling

| Experimental Condition | Key Finding | Conclusion | Reference |

| Inhibition of ganglioside biosynthesis | Impaired capacity of endothelial cells to proliferate in response to FGF2. | Endogenous gangliosides are necessary for FGF2-mediated cell proliferation. | nih.gov |

| Treatment with GM1-binding cholera toxin B subunit (CTB) | Inhibition of FGF2's mitogenic activity. | Specific interaction with GM1 is critical for FGF2 signaling. | nih.gov |

| Overloading cell membranes with exogenous GM1 | 10-fold increase in the mitogenic potency of FGF2. | Increased GM1 concentration enhances cellular sensitivity to FGF2. | nih.govnih.gov |

| FGF2 binding studies in GM1-overloaded cells | Direct binding of FGF2 to cell membrane GM1 was observed. | GM1 serves as a direct binding partner for FGF2 on the cell surface. | nih.govnih.gov |

Epidermal Growth Factor Receptor (EGFR) Regulation

Ganglioside GM1 is involved in the regulation of Epidermal Growth Factor Receptor (EGFR) signaling, particularly in the context of cell density-dependent growth inhibition. nih.govnih.gov Exogenous addition of GM1 to cells at high density inhibits cell growth and deactivates EGFR signaling. nih.govnih.gov This is achieved by promoting the translocation of EGFR from glycosphingolipid-enriched microdomains (GEMs), where it is active, to caveolae, leading to its inactivation. scienceopen.comnih.govnih.gov In high-density conditions, the expression of GM1 is increased, which correlates with the suppression of EGFR signaling and the promotion of contact inhibition of growth. scienceopen.comnih.gov

Regulation of Cellular Ion Homeostasis

Ganglioside GM1 also plays a significant role in regulating the flow of ions across cellular membranes, particularly calcium, which is a critical second messenger in numerous signaling pathways.

Intracellular Calcium Flux Modulation

Ganglioside GM1 modulates intracellular calcium levels. nih.govnih.gov The interaction of the B subunit of cholera toxin, which specifically binds to GM1, with the cell surface leads to an increase in intracellular free calcium. nih.govnih.gov This increase is dependent on the presence of extracellular calcium, suggesting an influx from the external environment. nih.govnih.gov Studies have indicated that this GM1-mediated calcium influx is likely due to the activation of L-type voltage-dependent calcium channels. nih.gov Furthermore, GM1 in the nuclear membrane has been shown to influence nuclear calcium homeostasis, with elevated GM1 levels leading to a more rapid release of calcium from the nucleus. researchwithrutgers.com This modulation of calcium fluxes by GM1 is thought to be a component of its growth-regulatory functions. nih.gov

Sodium-Potassium ATPase (Na+/K+-ATPase) Activity Enhancement

Ganglioside GM1 has demonstrated a significant ability to modulate the activity of the crucial membrane-bound enzyme, Sodium-Potassium ATPase (Na+/K+-ATPase). This enzyme is fundamental for maintaining the electrochemical gradients across the cell membrane, a process vital for neuronal function, including signal transduction and nutrient transport.

Research has shown that GM1 can directly influence Na+/K+-ATPase activity. Studies on rat brain mitochondrial fractions revealed that GM1 binding leads to an activation of the enzyme. nih.gov This activation is concentration-dependent, with nanomolar concentrations of stably bound GM1 resulting in a maximal activation of up to 43%. nih.gov Interestingly, loosely bound GM1 at higher concentrations can suppress this activating effect. nih.gov The mechanism of activation appears to be specific to the ganglioside structure and not merely a result of its amphiphilic properties. nih.gov It is suggested that GM1 modifies the lipid environment surrounding the enzyme, leading to an increased apparent Vmax without altering the pH optimum or the apparent Km for ATP. nih.gov

Furthermore, in pathological contexts, GM1 has shown a protective role by preventing the inhibition of Na+/K+-ATPase activity. For instance, in models of glutaric acidemia type I, a neurometabolic disorder, GM1 treatment protected against the inhibition of Na+/K+-ATPase activity induced by glutaric acid. nih.gov Similarly, GM1 was found to decrease the inhibition of Na+/K+-ATPase caused by the convulsant agent pentylenetetrazole. nih.gov These findings underscore the importance of GM1 in maintaining the proper function of this essential ion pump, particularly under conditions of cellular stress.

| Key Finding | Model System | Effect of GM1 | Reference |

| Activation of Na+/K+-ATPase | Rat brain mitochondrial fraction | Up to 43% activation with stably bound GM1 | nih.gov |

| Prevention of Na+/K+-ATPase inhibition | Glutaric acid-induced toxicity model | Protected against enzyme inhibition | nih.gov |

| Prevention of Na+/K+-ATPase inhibition | Pentylenetetrazole-induced seizure model | Decreased enzyme inhibition | nih.gov |

Activation of Downstream Signaling Cascades

Ganglioside GM1 is a pivotal player in cell signaling, capable of initiating and modulating a variety of downstream cascades that are crucial for neuronal survival, growth, and function. pnas.org

PI3K/AKT Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling route that governs a multitude of cellular processes, including cell survival, proliferation, and metabolism. nih.govsemanticscholar.org Ganglioside GM1 has been shown to actively engage and modulate this pathway.

Studies have demonstrated that GM1 can trigger the activation of the PI3K/AKT pathway. For example, in the context of neurotrophic factor signaling, GM1's interaction with the GDNF receptor complex, which includes Ret tyrosine kinase, leads to the recruitment and activation of the PI3K/AKT pathway. nih.gov This activation is a critical step in mediating the neurotrophic effects of GM1 on dopaminergic neurons. nih.gov The PI3K/AKT pathway, once activated, can influence a range of downstream targets that contribute to cell survival and plasticity. semanticscholar.orgfrontiersin.orgresearchgate.net

The regulatory role of GM1 on the PI3K/AKT pathway highlights its importance in maintaining neuronal health and its potential as a modulator of cellular responses to both internal and external stimuli.

Src Kinase Activity Modulation

Src family kinases are non-receptor tyrosine kinases that play a critical role in a wide array of cellular processes, including cell growth, differentiation, and survival. Ganglioside GM1 has been found to modulate the activity of Src kinase, often in conjunction with its effects on other signaling pathways.

Research indicates that GM1 can enhance the phosphorylation of Src kinase. nih.gov This modulation is particularly evident in the context of neurotrophic factor receptor signaling. For instance, GM1-induced activation of the Ret tyrosine kinase is associated with the enhanced phosphorylation of Src kinase, which is part of the downstream signaling cascade. nih.gov However, in other contexts, inhibitors of Src protein tyrosine kinase did not prevent GM1-induced activation of Erk2, suggesting that the involvement of Src in GM1 signaling can be pathway-specific. nih.gov This nuanced modulation of Src kinase activity by GM1 underscores the complexity of its signaling roles within the cell.

cAMP-PKA Signaling Modulation

The cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway is another fundamental cascade that regulates numerous cellular functions. Ganglioside GM1 exerts a modulatory influence on this pathway through multiple mechanisms.

In vitro studies have shown that GM1 can directly inhibit the catalytic subunit of cAMP-dependent protein kinase (cAK), also known as PKA. nih.gov This inhibition was observed for the phosphorylation of both membrane substrate proteins and histone IIA, with a competitive inhibition mechanism with respect to histone. nih.gov Furthermore, GM1 was found to inhibit the autophosphorylation of cAK. nih.gov

In addition to direct inhibition of the kinase, GM1 can also indirectly modulate cAMP levels by activating calmodulin-dependent cyclic nucleotide phosphodiesterase. nih.gov This enzyme is responsible for the degradation of cAMP. By stimulating phosphodiesterase, GM1 can lead to a reduction in intracellular cAMP levels, thereby dampening PKA signaling. nih.gov This dual action of directly inhibiting PKA and indirectly reducing cAMP levels allows GM1 to effectively alter cAMP-dependent protein phosphorylation and, consequently, cell function within the nervous system. nih.gov

| Target | Effect of GM1 | Half-maximal Inhibitory/Stimulatory Concentration (I50/EC50) | Reference |

| cAK phosphorylation of membrane proteins | Inhibition | I50 = 7-25 µM | nih.gov |

| cAK phosphorylation of histone IIA | Inhibition | I50 = 115 µM | nih.gov |

| cAK autophosphorylation | Inhibition | I50 = 15 µM | nih.gov |

| Calmodulin-dependent cyclic nucleotide phosphodiesterase | Stimulation | Half-maximal stimulation at 0.3 µM | nih.gov |

Direct Protein Interactions and Conformational Modulation

Beyond its role in activating signaling cascades, Ganglioside GM1 can directly interact with specific proteins, influencing their conformation, aggregation, and clearance. This is particularly relevant in the context of neurodegenerative diseases.

Alpha-Synuclein (B15492655) Folding, Aggregation, and Clearance

Alpha-synuclein is a protein whose misfolding and aggregation into Lewy bodies is a pathological hallmark of Parkinson's disease. brainfacts.org Ganglioside GM1 has emerged as a critical molecule in modulating the behavior of alpha-synuclein.

Multiple lines of evidence suggest that GM1 directly interacts with alpha-synuclein. nih.gov This interaction is believed to inhibit the fibrillation of alpha-synuclein by inducing an α-helical structure in the protein, which interferes with its aggregation into pathogenic fibrils. nih.gov Studies have shown that a sufficient level of GM1 is crucial for preventing the aggregation of alpha-synuclein. researchwithrutgers.com In cellular models where GM1 synthesis was inhibited, a significant increase in aggregated alpha-synuclein was observed. nih.govresearchwithrutgers.com

The ability of GM1 to interact with alpha-synuclein, prevent its pathogenic aggregation, and promote its clearance highlights its neuroprotective potential in synucleinopathies. nih.govresearchgate.net

| Effect of GM1 on Alpha-Synuclein | Experimental Model | Key Finding | Reference |

| Inhibition of Fibrillation | In vitro experiments | Induces α-helical structure, interfering with fibril formation | nih.gov |

| Prevention of Aggregation | NG108-15 and SH-SY5Y cells with inhibited GM1 synthesis | Reduced GM1 levels led to increased aSyn aggregation | nih.govresearchwithrutgers.com |

| Promotion of Clearance | PC12 α-Syn A53T cells | Induced autophagy-dependent removal of aSyn | researchgate.net |

| Reduction of Aggregation in vivo | Rat model of Parkinson's disease | Reduced the size and number of α-synuclein aggregates | nih.gov |

Mutant Huntingtin Phosphorylation and Toxicity Attenuation

Huntington's disease is a neurodegenerative disorder characterized by the expansion of a polyglutamine tract in the huntingtin (Htt) protein. nih.govnih.gov This mutation leads to the production of mutant huntingtin (mHtt), which is prone to misfolding and aggregation, ultimately causing neuronal dysfunction and death. nih.govnih.gov

Table 1: Effects of Ganglioside GM1 on Mutant Huntingtin

| Finding | Model System | Outcome | Reference |

| Induces phosphorylation of mutant huntingtin at serine 13 and 16 | YAC128 and WT mice | Attenuates huntingtin toxicity | pnas.org |

| Restores normal motor function | Symptomatic HD mice | Therapeutic potential for HD | nih.gov |

| Promotes activation of AKT | HD cells | Increased survival of HD cells | nih.gov |

Amyloid Beta (Aβ) Aggregation Influence

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate to form plaques in the brain. nih.govrsc.org Ganglioside GM1 has a complex and multifaceted relationship with Aβ aggregation.

GM1 has been identified as a critical factor that can promote the aggregation of Aβ. mdpi.comglycoforum.gr.jp It is believed that GM1 can act as a "seed" for Aβ aggregation by binding to Aβ monomers and inducing a conformational change from a random coil or α-helical structure to a β-sheet structure, which is the hallmark of amyloid fibrils. mdpi.comglycoforum.gr.jpresearchgate.net This interaction is thought to occur within lipid rafts, which are specialized membrane microdomains enriched in gangliosides and cholesterol. mdpi.comglycoforum.gr.jp The clustering of GM1 in these rafts can concentrate Aβ peptides, facilitating their aggregation into neurotoxic oligomers and fibrils. mdpi.comresearchgate.net

Conversely, other studies suggest that under certain conditions, GM1 can inhibit Aβ aggregation. Research has shown that ganglioside lipids can bind to Aβ monomers, forming an Aβ-ganglioside complex that can delay the primary nucleation step of aggregation. rsc.org Specifically, in non-seeded experiments, increasing concentrations of GM1 delayed the aggregation of Aβ40 but accelerated that of Aβ42. nih.gov However, in seeded aggregation experiments, GM1 was found to inhibit the elongation of fibrils for both Aβ40 and Aβ42. nih.gov This suggests that the influence of GM1 on Aβ aggregation is dependent on the specific Aβ isoform and the stage of the aggregation process.

Table 2: Influence of Ganglioside GM1 on Amyloid Beta Aggregation

| Effect | Aβ Isoform | Experimental Condition | Mechanism | Reference |

| Accelerates aggregation | Aβ42 | Non-seeded | Promotes nucleation | nih.gov |

| Delays aggregation | Aβ40 | Non-seeded | Inhibits primary nucleation | nih.govrsc.org |

| Retards aggregation | Aβ40 and Aβ42 | Seeded | Inhibits fibril elongation | nih.gov |

| Induces β-sheet formation | Aβ | - | Acts as a seed for aggregation | mdpi.comglycoforum.gr.jpresearchgate.net |

Interactions with Neurotransmitters and Their Receptors

Ganglioside GM1 also plays a crucial role in modulating neurotransmission by interacting with neurotransmitters and their receptors. nih.gov These interactions are vital for maintaining proper neuronal communication and function.

GM1 has been shown to interact directly with several neurotransmitter receptors, including the serotonin (B10506) 1A receptor. nih.gov Molecular dynamics simulations have revealed that GM1 can bind to a specific sphingolipid binding domain on the serotonin 1A receptor, stabilizing a particular conformation of the receptor. nih.gov This interaction can influence the binding of serotonin to its receptor, thereby modulating serotonergic signaling. nih.gov

Furthermore, GM1 can affect the function of dopamine (B1211576) transporters. Studies have demonstrated that GM1 can increase the affinity of dopamine transporters in the membranes of rat striatal synaptosomes. nih.gov This suggests that GM1 can influence the reuptake of dopamine from the synaptic cleft, which is a critical process for terminating dopaminergic signaling. The interaction between the negatively charged sialic acid residue of GM1 and divalent cations like Ca2+ and Mg2+ is thought to be important for these modulatory effects. nih.gov

Table 3: Interactions of Ganglioside GM1 with Neurotransmitter Systems

| Neurotransmitter System | Interaction | Effect | Reference |

| Serotonergic | Binds to Serotonin 1A receptor | Modulates receptor conformation and ligand binding | nih.govnih.gov |

| Dopaminergic | Increases affinity of dopamine transporters | Influences dopamine reuptake | nih.gov |

Cellular Processes and Physiological Roles Mediated by Ganglioside Gm1

Neuronal Development and Differentiation

The expression and structural complexity of gangliosides, including GM1, increase as the brain develops, suggesting their integral role in neuronal differentiation and growth. nih.gov GM1 is considered a differential marker for neurons and is involved in a spectrum of developmental events. nih.gov Its functions are often linked to its ability to interact with and modulate the activity of membrane proteins and receptors, thereby initiating intracellular signaling cascades. nih.govnih.gov

One of the proposed mechanisms for GM1's role in neuronal differentiation involves its interaction with calcium ions (Ca2+) and its co-localization with the Ca2+ pump. nih.gov Furthermore, in the rat brain, GM1, along with other gangliosides, can stimulate Ca2+/calmodulin-dependent protein kinase II (CaM-kinase II), a key enzyme in neuronal signaling. nih.gov Studies have also pointed to the upregulation of GM1 in the nuclear membrane during the differentiation of primary neurons and neuroblastoma cells, where it may regulate nuclear Ca2+ flux, a critical aspect of axonogenesis. nih.gov

Table 1: Key Findings on GM1 in Neuronal Development

| Process | Key Findings | References |

| Neuronal Differentiation | GM1 is a differential marker for neurons and mediates neuronal differentiation and growth. | nih.gov |

| Calcium Signaling | GM1 interacts with Ca2+ and stimulates CaM-kinase II, influencing neuronal development. | nih.gov |

| Nuclear Function | Upregulation of GM1 in the nuclear membrane during differentiation suggests a role in regulating nuclear Ca2+ and axonogenesis. | nih.gov |

GM1 plays a role in guiding the movement of newly formed neurons to their final destinations within the developing brain. mdpi.comnih.gov Studies on the developing human brain have indicated that GM1a is involved in the contacts between glial cells and migrating neuroblasts. mdpi.com By interacting with receptors on the cell surface, GM1 can trigger the cellular machinery required for neuronal migration. nih.gov

In addition to migration, GM1 is also implicated in the formation of dendrites, the branched projections of a neuron that receive signals from other neurons. nih.gov The process of dendrite emission is fundamental to establishing the complex neural circuits necessary for brain function. nih.gov

Neural stem cells (NSCs) are crucial for both embryonic development and adult neurogenesis. Ganglioside GM1 has been shown to influence the proliferation and survival of these cells. In vitro studies have demonstrated that high concentrations of GM1 can significantly increase the proliferation of NSCs. nih.govzgddek.com This effect is observed both in the presence of growth factors like epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF), and in their absence. nih.gov

Specifically, treatment with GM1 has been found to increase the expression of nestin, a marker for NSCs, indicating its role in maintaining the stem cell population. nih.gov This suggests that GM1 contributes to the expansion of the NSC pool, which is vital for both development and repair processes in the brain. nih.govtandfonline.com In contrast, other factors like nerve growth factor (NGF) appear to primarily promote the differentiation of NSCs into neurons and glial cells rather than their proliferation. nih.gov

Neurite Outgrowth and Axon Regeneration

GM1 is a significant promoter of neurite outgrowth, the process of developing axons and dendrites from a neuron. nih.govmdpi.com This has been observed in both neuroblastoma cell lines and primary neurons from the central and peripheral nervous systems. nih.gov The ability of GM1 to enhance neurite extension is a critical aspect of both normal development and the potential for regeneration after injury. nih.govscielo.br

In the context of nerve injury, GM1 has demonstrated a capacity to support axonal regeneration. nih.govnih.gov For instance, in the peripheral nervous system, an increase in the enzyme that converts other gangliosides into GM1 is observed in neurons after injury, and inhibiting this enzyme reduces axonal regeneration. nih.gov While this enzymatic upregulation is not typically seen in central neurons after a lesion, the external application of the enzyme can induce axonal growth, highlighting GM1's role in this process. nih.gov

The mechanisms through which GM1 facilitates neurite outgrowth and regeneration are thought to involve its interaction with neurotrophic factors and their receptors. mdpi.com For example, GM1 can interact with the tropomyosin receptor kinase (Trk) receptors for nerve growth factor (NGF), potentiating their signaling. mdpi.com By modulating these signaling pathways, GM1 helps to create a permissive environment for axonal growth and repair. mdpi.comnih.gov

Table 2: Research on GM1's Role in Neurite Outgrowth and Axon Regeneration

| Model System | Observation | Implication | References |

| Neuroblastoma Cells & Primary Neurons | GM1 accelerates neurite outgrowth. | Fundamental role in neuronal development. | nih.gov |

| Axotomized Dorsal Root Ganglia Neurons | Increased expression of Neu3 sialidase (converts other gangliosides to GM1) and reduced regeneration upon its inhibition. | GM1 is important for peripheral nerve regeneration. | nih.gov |

| Retinal Explants | Exogenous application of Neu3 sialidase induces axonal growth. | Potential for promoting central nervous system regeneration. | nih.gov |

| Traumatic Brain Injury (mouse model) | GM1 administration prevents axonal outgrowth inhibition. | Therapeutic potential for nerve injury. | nih.gov |

Synaptogenesis and Synaptic Plasticity

Gangliosides are crucial for the formation of new synapses (synaptogenesis) and for the ability of existing synapses to strengthen or weaken over time (synaptic plasticity). mdpi.comnih.gov These processes are fundamental to learning and memory. nih.gov GM1, in particular, has been shown to positively influence synaptic plasticity. nih.gov

Enhancing the amount of GM1 in the synaptic membranes of rat hippocampal slices has been demonstrated to increase the potentiation ability of nerves, a key aspect of synaptic plasticity. nih.gov Furthermore, studies have shown that dietary supplementation with gangliosides can have a positive impact on neuroplasticity and cognitive functions. nih.gov

GM1 plays a role in modulating the fundamental process of synaptic transmission, the communication between neurons. mdpi.com It is involved in regulating ion channels and receptor signaling, which are key to neuronal excitability. mdpi.com Specifically, GM1a has been implicated in maintaining neuronal viability and conduction velocity by regulating Na+ channels and, together with GD1a, neuronal Ca2+ homeostasis. mdpi.com

Research has also indicated that GM1 can influence neurotransmitter release. In cases of GM1 gangliosidosis, a condition characterized by the accumulation of GM1, synaptic function is impaired, primarily due to a reduction in neurotransmitter exocytosis. nih.gov This highlights the importance of proper GM1 levels for efficient synaptic communication.

Neurogenesis in Developing and Adult Brains

Neurogenesis, the process of generating new neurons, is most active during embryonic development but continues in specific regions of the adult brain. tandfonline.com Gangliosides, including GM1, are involved in this process. mdpi.comnih.gov During development, GM1-expressing cells are considered to be neuronal progenitor cells and neurons. tandfonline.com

In the adult brain, intracerebroventricular infusion of exogenous gangliosides like GM1 has been shown to promote adult neurogenesis, particularly in the context of a damaged brain. nih.gov For instance, in a mouse model of Alzheimer's disease, administration of GM1 was found to promote neuronal differentiation. tandfonline.comtandfonline.com This suggests that GM1 may play a role in neural repair by stimulating the differentiation of adult neural stem cells into new neurons. tandfonline.comtandfonline.com The mechanism for this may be linked to epigenetic regulation. tandfonline.comtandfonline.com

Mechanisms of Neuroprotection and Cell Survival

Ganglioside GM1 is recognized for its potent neuroprotective capabilities, shielding neurons from various insults and promoting their survival. These protective functions are attributed to its influence on several key cellular pathways, including the attenuation of excitotoxicity, reduction of oxidative stress, modulation of inflammatory responses, and regulation of apoptosis.

Attenuation of Excitotoxicity

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a common feature of many neurological disorders. Ganglioside GM1 has been shown to offer significant protection against this phenomenon. nih.govunimi.itnih.gov Research indicates that GM1 administration can reduce neuronal damage and preserve membrane integrity even after exposure to high levels of glutamate. nih.gov This protective effect is observed in various neuronal populations, including spinal cord neurons. nih.gov

The neuroprotective action of GM1 against excitotoxicity is mediated, at least in part, by its oligosaccharide portion. unimi.itnih.gov Studies have demonstrated that the oligosaccharide head of GM1 can replicate the protective effects of the entire molecule, suggesting that this component is crucial for its therapeutic activity. unimi.itnih.gov Furthermore, GM1 has been found to downregulate the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic cascades. This modulation helps to ameliorate the release of excitatory amino acid neurotransmitters and subsequent mitochondrial calcium dysregulation. mdpi.com

Table 1: Research Findings on GM1 and Excitotoxicity Attenuation

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Post-treatment with GM1 after glutamate exposure | Dissociated murine spinal cord preparations | Significantly reduced neuronal damage and preserved membrane structure. | nih.gov |

| Role of GM1 oligosaccharide in excitotoxicity | Wild-type and SOD1G93A motor neurons | The oligosaccharide portion of GM1 is sufficient to protect against glutamate-induced toxicity. | unimi.itnih.gov |

| GM1's effect on NMDA receptors | Rat model of cerebral ischemia | GM1 downregulates the NMDA receptor, reducing excitotoxicity. | mdpi.com |

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major contributor to neuronal damage in various neurological conditions. Ganglioside GM1 has been shown to effectively counteract oxidative stress. mdpi.comnih.gov

GM1 administration can suppress the accumulation of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govresearchgate.net This dual action of inhibiting damaging oxidative processes and bolstering the cell's own antioxidant defenses highlights the comprehensive nature of GM1's protective effects. The mechanism behind this often involves the activation of signaling pathways like the PI3K/AKT-Nrf2 pathway, which plays a crucial role in the antioxidant response. mdpi.comnih.gov

Table 2: Research Findings on GM1 and Oxidative Stress Reduction

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| GM1's role in high altitude cerebral edema | Rat model | GM1 attenuated oxidative stress by suppressing ROS and MDA and elevating SOD and GSH levels via the PI3K/AKT-Nrf2 pathway. | nih.gov |

| GM1's effect on amyloid-beta induced oxidative stress | PC-12 cells | GM1 treatment alleviated oxidative stress by increasing antioxidant enzyme levels and decreasing MDA content, mediated by the Nrf-2/ARE signaling pathway. | researchgate.net |

| GM1's impact on cerebral ischemic injury | Rat model | GM1 inhibited lipid peroxidation, leading to the restoration of the tyrosine/dopa pathway. | mdpi.com |

Anti-Inflammatory Actions, including Microglial Modulation

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key component of many neurodegenerative diseases. Ganglioside GM1 exhibits potent anti-inflammatory properties, primarily through its modulation of microglial activity. nih.govbiorxiv.orgresearchgate.net

Exogenous administration of GM1 has been shown to decrease inflammatory responses in microglia both in laboratory settings and in living organisms. nih.govresearchgate.net This effect is observed even when GM1 is administered after the inflammatory response has been initiated. nih.govresearchgate.net The anti-inflammatory action of GM1 is dependent on the presence of its sialic acid residue and lipid tail. nih.govresearchgate.net Furthermore, increasing the endogenous levels of gangliosides can also lead to a reduction in microglial inflammatory responses. nih.gov GM1 administration has been found to mute the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.govbiorxiv.org

Table 3: Research Findings on GM1 and Anti-Inflammatory Actions

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Effect of exogenous GM1 on microglia | BV2 cells, primary microglia (mouse, rat, human), C57Bl/6 mice | GM1 decreased inflammatory microglia responses in vitro and in vivo, even after activation. | nih.govresearchgate.net |

| GM1's impact on pro-inflammatory cytokines | Rats exposed to hypobaric hypoxia | GM1 administration counteracted the enhanced inflammation by reducing IL-1β, TNF-α, and IL-6 levels. | nih.gov |

| Modulation of endogenous ganglioside levels | Murine and human microglia | Increasing endogenous ganglioside synthesis decreases microglia inflammatory responses. | biorxiv.org |

Apoptosis Regulation and Prevention of Neuronal Cell Death

Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the nervous system. However, its dysregulation can lead to significant neuronal loss in pathological conditions. Ganglioside GM1 plays a crucial role in regulating apoptosis and preventing neuronal cell death. nih.gov

Research has shown that GM1 can prevent apoptotic neuronal death through its interaction with Trk neurotrophin receptors. nih.govnih.gov This interaction can lead to the dimerization and autophosphorylation of these receptors, initiating a survival-promoting signaling cascade. nih.gov In models of trophic factor withdrawal, GM1 has been demonstrated to rescue neuronal cells from apoptotic death. nih.gov Furthermore, GM1 has been shown to counteract the accumulation of intracellular proteins and mitochondrial impairment associated with neurodegenerative conditions, thereby increasing neuronal survival and preserving neurite networks. nih.govresearchgate.net

Table 4: Research Findings on GM1 and Apoptosis Regulation

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| GM1's role in preventing apoptotic neuronal death | Serum-deprived PC12 cells | GM1-promoted survival is mediated in part by Trk neurotrophin receptors. | nih.gov |

| GM1's effect on glutamate-induced excitotoxicity | Wild-type and SOD1G93A motor neurons | GM1 administration significantly increased neuronal survival and preserved neurite networks. | nih.govresearchgate.net |

| GM1's general neuroprotective role | Central Nervous System | GM1 prevents neuronal apoptosis, neurodegeneration, and neuronal functional decay. | nih.gov |

Modulation of Cerebral Energy Metabolism

Beyond its direct neuroprotective effects, Ganglioside GM1 also influences the intricate energy metabolism of the brain, particularly through its interaction with astrocytes.

Astrocytic Glycolysis Promotion and Lactate (B86563) Release

Astrocytes, a type of glial cell, play a vital role in supporting neuronal function by providing energy substrates. Ganglioside GM1 has been found to target astrocytes to stimulate cerebral energy metabolism. researchgate.netnih.govdntb.gov.ua It achieves this by promoting glycolysis in these cells, leading to an increase in glucose uptake and the subsequent release of lactate. researchgate.netnih.govnih.gov This astrocytic-derived lactate can then be utilized by neurons as an energy source. nih.gov

Studies have shown that GM1 stimulates the expression of several genes in astrocytes that are involved in the regulation of glucose metabolism. researchgate.netnih.gov This modulation of astrocytic glycolysis by GM1 not only provides energy to neurons but also enhances neuronal mitochondrial activity and triggers the expression of neuroprotection genes in neurons when they are co-cultured with astrocytes. researchgate.netnih.govnih.gov This highlights a previously unrecognized mechanism by which GM1 exerts its metabolic and neuroprotective effects through an astrocyte-mediated pathway. researchgate.netnih.gov

Table 5: Research Findings on GM1 and Cerebral Energy Metabolism

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| GM1's effect on astrocyte metabolism | Astrocyte monocultures and astrocyte-neuron co-cultures | GM1 promotes glycolysis in astrocytes, leading to glucose uptake and lactate release. | researchgate.netnih.gov |

| GM1's impact on neuronal metabolism in the presence of astrocytes | Astrocyte-neuron co-cultures | GM1 enhances neuronal mitochondrial activity and triggers the expression of neuroprotection genes in neurons. | researchgate.netnih.govnih.gov |

| Mechanism of GM1's metabolic and neuroprotective effects | Astrocytes and neurons | GM1 exerts its effects through an astrocyte-mediated mechanism involving the promotion of astrocytic glycolysis. | researchgate.netnih.govdntb.gov.ua |

Enhancement of Neuronal Mitochondrial Activity

Ganglioside GM1 plays a significant role in modulating and enhancing the function of neuronal mitochondria, the primary organelles for cellular energy production. nih.gov Research indicates that GM1's influence on mitochondrial activity is multifaceted, involving astrocyte-dependent mechanisms, direct effects on the mitochondrial respiratory chain, and the promotion of mitochondrial biogenesis. nih.govnih.gov

One of the key mechanisms by which GM1 enhances neuronal mitochondrial function is through its interaction with astrocytes. nih.gov Studies have demonstrated that GM1 stimulates glycolysis in astrocytes, leading to an increased uptake of glucose and subsequent release of lactate. nih.govnih.gov This lactate can then be utilized by neurons as an energy substrate, thereby boosting their mitochondrial activity. nih.gov This neuroprotective effect is highlighted in astrocyte-neuron co-cultures where GM1 treatment leads to a dose-dependent increase in neuronal mitochondrial activity. nih.gov Interestingly, this effect is not observed when neurons are cultured alone, underscoring the critical role of astrocytes in mediating GM1's metabolic benefits for neurons. nih.gov

Further research using neuroblastoma cell models has shown that the oligosaccharide portion of GM1 is a key player in regulating mitochondrial function. nih.gov Administration of the GM1 oligosaccharide has been found to increase mitochondrial density, enhance the mitochondrial oxygen consumption rate, and boost the activities of Complex I and Complex II of the electron transport chain. nih.gov These findings suggest that GM1 can directly influence the biochemical machinery of mitochondria, leading to more efficient energy production. nih.gov Additionally, this process has been associated with a reduction in reactive oxygen species (ROS) levels, indicating a protective effect against oxidative stress. nih.gov

The enhancement of mitochondrial function by GM1 is also linked to its ability to modulate intracellular calcium (Ca2+) homeostasis, although excessive accumulation can have detrimental effects. nih.govnih.govnih.gov By associating with membranes of the endoplasmic reticulum and mitochondria, GM1 can influence Ca2+ transport, which is vital for mitochondrial function. nih.govyoutube.com

The collective evidence points to GM1 as a significant modulator of neuronal bioenergetics. By acting through astrocyte-neuron metabolic coupling and by directly enhancing the capacity of the mitochondrial respiratory chain, GM1 supports neuronal energy metabolism and offers a protective advantage. nih.govnih.gov

Table 1: Research Findings on GM1-Mediated Enhancement of Neuronal Mitochondrial Activity

| Finding | Experimental Model | Key Outcomes | Reference |

|---|---|---|---|

| Astrocyte-dependent enhancement of neuronal mitochondrial activity. | Astrocyte-neuron co-cultures | GM1 increased mitochondrial activity (MTT levels) in neurons only when co-cultured with astrocytes. The NADH/NAD+ ratio was also modulated. | nih.gov |

| GM1 oligosaccharide increases mitochondrial biogenesis and function. | Neuro2a (neuroblastoma) cells | Increased mitochondrial density, enhanced oxygen consumption rate, increased Complex I and II activity, and reduced reactive oxygen species (ROS). | nih.gov |

| GM1 stimulates cerebral energy metabolism. | General research review | GM1 associates with mitochondrial membranes to modulate Ca2+ transport and enhance mitochondrial function. | nih.gov |

| GM1 treatment enhances mitochondrial activity in the presence of astrocytes. | Primary cultures of cortical astrocytes and neurons | GM1 facilitates astrocytic glycolysis and lactate secretion, which in turn enhances neuronal mitochondrial activity and provides neuroprotection. | nih.gov |

Biosynthesis, Trafficking, and Catabolism of Ganglioside Gm1

De Novo Biosynthetic Pathways within the Golgi Apparatus

The de novo synthesis of Ganglioside GM1 is a stepwise enzymatic process that occurs within the lumen of the Golgi apparatus, building upon a ceramide backbone synthesized in the endoplasmic reticulum. mdpi.comnih.gov This assembly-line process involves the sequential addition of carbohydrate moieties by a series of specific glycosyltransferases. nih.gov

The biosynthetic cascade begins with the conversion of ceramide to glucosylceramide (GlcCer) on the cytosolic side of the Golgi. researchgate.net Following this, GlcCer is converted to lactosylceramide (LacCer), the common precursor for most gangliosides. researchgate.net The synthesis of GM1 then proceeds through the "a-series" pathway, as detailed below:

Formation of GM3: Lactosylceramide is sialylated by the enzyme ST3GAL5 (GM3 synthase), which transfers a sialic acid (N-acetylneuraminic acid) residue to the galactose of LacCer, forming Ganglioside GM3. researchgate.netnih.gov

Conversion to GM2: Next, the enzyme B4GALNT1 (GM2/GD2 synthase) adds an N-acetylgalactosamine (GalNAc) residue to the galactose of GM3, resulting in the formation of Ganglioside GM2. nih.govmdpi.com

Final Synthesis of GM1: The final step is catalyzed by the enzyme B3GALT4 (GM1/GD1b synthase), which adds a galactose residue to the GalNAc of GM2, completing the synthesis of Ganglioside GM1. nih.govnih.gov

The enzymes involved in this pathway are strategically localized within the different cisternae of the Golgi complex, ensuring an orderly assembly process. researchgate.net The regulation of these glycosyltransferases, often through the formation of multi-enzyme complexes, dictates the specific ganglioside profile of a cell. nih.govuky.edu

Intracellular Trafficking and Dynamic Membrane Association

Once synthesized in the Golgi apparatus, Ganglioside GM1 is transported to the plasma membrane via vesicular transport, becoming integrated into the outer leaflet. mdpi.comresearchgate.net Here, it does not exist in isolation but participates in the dynamic organization of the membrane. GM1 has a propensity to associate with cholesterol and sphingomyelin (B164518) to form specialized microdomains known as lipid rafts. nih.govacs.org These platforms are crucial for a variety of cellular processes, including signal transduction and cell-cell recognition. nih.gov

The life of a GM1 molecule is not static. It is subject to continuous intracellular trafficking. GM1 can be internalized from the plasma membrane through endocytic pathways, primarily clathrin-independent mechanisms like caveolae-mediated endocytosis. Following internalization, GM1 enters the endosomal system. From the endosomes, it can be trafficked along several routes:

Recycling Pathway: A portion of internalized GM1 is transported back to the plasma membrane, allowing for its reuse.

Retrograde Transport: GM1 can be transported from endosomes back to the trans-Golgi network (TGN). nih.gov This retrograde pathway is also exploited by toxins like the cholera toxin B subunit, which binds to GM1 to enter the cell. nih.govwikipedia.org From the TGN, GM1 can be re-integrated into the biosynthetic or secretory pathways. mdpi.com

Degradative Pathway: For turnover, GM1 is ultimately delivered to the lysosomes. nih.govmdpi.com

This constant movement and sorting of GM1 between the plasma membrane and various intracellular compartments are essential for its function and for maintaining the appropriate concentration and distribution of the ganglioside on the cell surface.

Lysosomal Degradation Pathways

The catabolism of Ganglioside GM1 occurs in the lysosomes, the cell's primary recycling centers. mdpi.com This degradative process is a sequential removal of the sugar residues from the non-reducing end of the oligosaccharide chain, catalyzed by a series of specific lysosomal acid hydrolases.

Role of Lysosomal Acid Beta-Galactosidase (β-GAL)

The key and initial step in the degradation of GM1 is the hydrolysis of the terminal β-1,4-linked galactose residue. nih.gov This reaction is catalyzed by the enzyme lysosomal acid beta-galactosidase (β-GAL), which is encoded by the GLB1 gene. nih.govmedlineplus.gov The removal of this galactose converts GM1 into its precursor, Ganglioside GM2. Subsequently, other enzymes, such as hexosaminidase A, act to further break down GM2 into simpler components. researchgate.net For β-GAL to efficiently act on the membrane-bound GM1, the assistance of a sphingolipid activator protein, the GM2 activator protein, is required to lift the lipid from the membrane and present it to the enzyme. nih.gov

Accumulation of Substrates in Lysosomal Dysfunction

A deficiency in the activity of β-GAL, typically due to mutations in the GLB1 gene, leads to a lysosomal storage disorder known as GM1 Gangliosidosis. clevelandclinic.orgalextlc.org In this condition, the catabolic pathway is blocked at the first step, resulting in the massive accumulation of Ganglioside GM1 and its asialo derivative, GA1, within the lysosomes of cells, particularly neurons in the central nervous system. nih.govnih.gov

This accumulation leads to lysosomal swelling and the formation of characteristic membranous cytoplasmic bodies, which disrupt normal cellular function. nih.gov The pathogenic cascade triggered by substrate accumulation includes secondary effects such as impaired autophagy, altered calcium homeostasis, and induction of apoptosis, ultimately causing the progressive neurodegeneration characteristic of the disease. rupress.orgsciencedaily.com

| Disorder | Deficient Enzyme | Primary Accumulated Substrate(s) | Genetic Basis |

| GM1 Gangliosidosis | Lysosomal Acid Beta-Galactosidase (β-GAL) | Ganglioside GM1, Asialo-GM1 (GA1) | Mutations in the GLB1 gene |

Enzymatic Regulation and Interconversion of Gangliosides

The cellular pool of GM1 is not solely determined by the balance between de novo synthesis and lysosomal degradation. It is also regulated by the activity of other enzymes that can modify existing gangliosides.

Role of Membrane-Associated Sialidases (e.g., Neu3) in GM1 Production

Besides being synthesized from GM2, GM1 can also be produced on the cell surface through the desialylation of more complex polysialylated gangliosides, such as GD1a. mdpi.com This reaction is catalyzed by membrane-associated sialidases (also known as neuraminidases). One such enzyme is Neu3, a plasma membrane-associated sialidase that preferentially acts on gangliosides. mdpi.comresearchgate.netoup.com Neu3 can cleave the terminal sialic acid residue from GD1a to generate GM1, thereby remodeling the ganglioside composition of the cell surface and influencing cellular signaling events. mdpi.com

Interestingly, recent research suggests that Neu3 can also act on GM1 to produce its asialo-derivative, GA1 (asialo-GM1). researchgate.netnih.govnih.gov This indicates a potential alternative catabolic route that could bypass the initial β-GAL-dependent step, a finding with potential therapeutic implications for GM1 Gangliosidosis. researchgate.netnih.gov

| Enzyme | Location | Primary Function in Relation to GM1 | Substrate(s) | Product(s) |

| B3GALT4 (GM1 Synthase) | Golgi Apparatus | Biosynthesis | Ganglioside GM2 | Ganglioside GM1 |

| β-Galactosidase (GLB1) | Lysosome | Catabolism | Ganglioside GM1 | Ganglioside GM2 |

| Sialidase (Neu3) | Plasma Membrane | Interconversion/Catabolism | Ganglioside GD1a, Ganglioside GM1 | Ganglioside GM1, Asialo-GM1 (GA1) |

Contribution of Other Glycosyltransferases and Hydrolases

While the primary biosynthetic and catabolic pathways of Ganglioside GM1 are well-defined, a number of other glycosyltransferases and hydrolases play significant roles in modulating its metabolism and availability. These enzymes contribute to alternative pathways and are crucial for the complete degradation of GM1 and its precursors.

The synthesis of the core oligosaccharide chain of GM1 relies on the sequential action of several specific glycosyltransferases. Beyond the initial synthesis of its precursor, GM2, other glycosyltransferases are involved in the further modification and synthesis of related gangliosides, which can indirectly influence the GM1 pool.

One of the key enzymes is GM1 synthase , also known as ganglioside galactosyltransferase (EC 2.4.1.62). This enzyme catalyzes the addition of a galactose residue from UDP-galactose to GM2, forming GM1. mdpi.comwikipedia.org Its activity is a critical regulatory point in the biosynthesis of a-series gangliosides.

Furthermore, GM2/GD2 synthase (β-1,4-N-acetyl-galactosaminyl transferase 1) is a pivotal enzyme that converts GM3 to GM2. mdpi.comebi.ac.uk A deficiency in this enzyme would lead to a buildup of GM3 and a reduction in all subsequent complex a-series gangliosides, including GM1. mdpi.com Research has shown that GM2/GD2 synthase can form a complex with galactosyltransferase II in the Golgi apparatus, which is thought to facilitate the efficient sequential synthesis from GM3 to GM1. ebi.ac.uk

The table below summarizes the key glycosyltransferases involved in the metabolic pathways related to Ganglioside GM1.

| Enzyme | Gene | Function |

| GM2/GD2 synthase (B4GALNT1) | B4GALNT1 | Catalyzes the conversion of GM3 to GM2 by adding an N-acetylgalactosamine residue. mdpi.com |

| GM1 synthase (β-1,3-galactosyltransferase) | B3GALT4 | Catalyzes the final step in GM1 biosynthesis by adding a galactose residue to GM2. mdpi.com |

| GD1a synthase (sialyltransferase) | ST3GAL2 | Converts GM1a to GD1a by adding a terminal sialic acid. mdpi.com |

The catabolism of Ganglioside GM1 primarily occurs in the lysosomes and involves the sequential removal of sugar residues by specific hydrolases. While β-galactosidase is the principal enzyme responsible for the initial step of GM1 degradation, other hydrolases and accessory proteins are essential for the complete breakdown of the molecule and for alternative catabolic routes.

Sialidase NEU3 has been identified as a key enzyme in an alternative catabolic pathway for GM1. researchgate.netnih.govmdpi.comnih.gov This plasma membrane-associated sialidase can remove the sialic acid from GM1 to produce asialo-GM1 (GA1). researchgate.netnih.gov This action is particularly significant in the context of GM1 gangliosidosis, a lysosomal storage disorder caused by deficient β-galactosidase activity. researchgate.netnih.gov In mouse models of this disease, NEU3 activity can partially compensate for the β-galactosidase deficiency by converting the accumulated GM1 into GA1, which can then be further catabolized. researchgate.netnih.gov Interestingly, there appears to be a species-specific difference in NEU3 activity, with mouse NEU3 being more efficient at this conversion than human NEU3. researchgate.netnih.gov

The complete lysosomal degradation of GM1 by β-galactosidase in vivo is dependent on the presence of sphingolipid activator proteins (SAPs) . nih.govnih.gov These small, non-enzymatic proteins are required to lift the lipid substrates from the lysosomal membrane and present them to the water-soluble hydrolases. Specifically, both GM2 activator protein (GM2AP) and saposin-B (SAP-B) have been shown to stimulate the hydrolysis of GM1 by β-galactosidase. nih.govnih.gov The presence of both of these activator proteins capable of facilitating GM1 degradation explains why a deficiency in only one of them does not lead to a significant accumulation of GM1. nih.gov

The table below details the key hydrolases and activator proteins involved in the catabolism of Ganglioside GM1.

| Enzyme/Protein | Gene | Function |

| β-Galactosidase | GLB1 | The primary lysosomal hydrolase that cleaves the terminal galactose residue from GM1. nih.gov |

| Sialidase NEU3 | NEU3 | A plasma membrane-associated sialidase that can convert GM1 to asialo-GM1 (GA1), providing an alternative catabolic pathway. researchgate.netnih.govmdpi.comnih.gov |

| GM2 Activator Protein (GM2AP) | GM2A | A sphingolipid activator protein that facilitates the interaction of β-galactosidase with GM1 in the lysosome. nih.govnih.gov |

| Saposin-B (SAP-B) | PSAP | Another sphingolipid activator protein, derived from prosaposin, that can also assist in the presentation of GM1 to β-galactosidase. nih.gov |

| β-Hexosaminidase A | HEXA | Involved in the subsequent degradation of GM2, a product of GM1 catabolism. |

Involvement in Neuropathological Conditions: Preclinical Research Models

Neurodegenerative Disorders

Parkinson's Disease Models (e.g., MPTP models)

Preclinical research using neurotoxin-based models of Parkinson's disease, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), has explored the therapeutic potential of Ganglioside GM1. In mouse models of MPTP-induced parkinsonism, administration of GM1 has been shown to promote the recovery of striatal dopamine (B1211576) concentrations. nih.gov This effect is thought to be mediated by the stimulation of regenerative sprouting of dopaminergic terminals and collateral sprouting from remaining intact nerve fibers. nih.gov Immunohistochemical analysis of the striatum in these models revealed an increase in tyrosine hydroxylase (TH)-positive fibers and terminal fields in GM1-treated animals compared to those who only received MPTP. nih.gov

Further investigations have focused on the bioactive portion of the GM1 molecule, the GM1 oligosaccharide (GM1-OS). Studies in dopaminergic and glutamatergic primary cultures have demonstrated that GM1-OS administration can significantly increase neuronal survival, preserve the neurite network, and reduce the production of mitochondrial reactive oxygen species (ROS). nih.gov The neuroprotective efficacy of GM1-OS in these parkinsonian models is linked to its ability to enhance the mTOR/Akt/GSK3β pathway, which is crucial for mitochondrial function and reducing oxidative stress. nih.gov While these studies establish the potential of GM1 and its derivatives in Parkinson's models, the specific use of ovine-derived GM1 (ammonium salt) in these MPTP studies is not explicitly detailed in the available literature. However, it is noted that levels of GM1 are decreased in the substantia nigra pars compacta of postmortem brains from Parkinson's disease patients, suggesting a rationale for replacement therapy. bioscience.co.uk